3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-Ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one (Molecular formula: C₁₈H₂₀N₂OS₂, monoisotopic mass: 344.101705) is a thieno[3,2-d]pyrimidin-4(3H)-one derivative featuring:
- 3-Ethyl substitution on the pyrimidinone ring.
- 2-[(4-Methylbenzyl)sulfanyl] group at position 2.
- 5,6-Dimethyl groups on the thiophene ring (inferred from ).
This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including antitumor, antifungal, and analgesic properties . Its structural complexity arises from the fused thiophene-pyrimidine core and regioselective substitutions, which influence both physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-ethyl-2-[(4-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-3-18-15(19)14-13(8-9-20-14)17-16(18)21-10-12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZTVEJEXOQVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenes and β-dicarbonyl compounds.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the 4-Methylbenzylsulfanyl Group: This step involves the nucleophilic substitution reaction of the thieno[3,2-d]pyrimidine core with 4-methylbenzyl chloride in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. Specifically, 3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells.
- Inhibition of Key Signaling Pathways: It modulates pathways like PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation.
Case Study: A study assessing the cytotoxic effects on human breast cancer cell lines demonstrated that modifications to the compound increased its efficacy significantly, highlighting its potential as an anticancer agent.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanisms may involve:
- Disruption of Microbial Cell Membranes: This leads to cell lysis and death.
- Inhibition of Enzymatic Pathways: Essential for microbial growth.
Case Study: In vitro assays have shown effective inhibition against Staphylococcus aureus and Candida albicans at low micromolar concentrations, underscoring its potential as an antimicrobial agent.
Anti-inflammatory Effects
Research suggests that compounds containing the thieno[3,2-d]pyrimidine scaffold can exert anti-inflammatory effects by:
- Inhibiting Pro-inflammatory Cytokines: This action is vital for developing treatments for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative or antimicrobial effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Modifications
- Pyrido-Thieno-Pyrimidinones (): Compounds 6b, 6c, and 6d incorporate a pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one core with hydrazono-pyrazole substituents. These derivatives exhibit higher melting points (183–230°C) compared to simpler thieno-pyrimidinones, likely due to extended π-conjugation and hydrogen bonding . Example: 6d (228–230°C) vs. 3a (148–150°C, ).
- Thieno[2,3-d]pyrimidin-4(3H)-ones with Aromatic Substituents (): 3a (2,6-bis(3-methoxyphenyl)-3-methyl): Melting point 148–150°C, lower than the target compound’s structural analogs, suggesting that methoxy groups reduce crystallinity .
Functional Group Variations
- Sulfanyl vs. Amino Groups (): 6-(Phenylethynyl)-2-(propan-2-ylamino) (): Melting point 276–278°C, significantly higher than sulfanyl-containing analogs. The propan-2-ylamino group may facilitate intermolecular hydrogen bonding .
Physicochemical Properties
Biological Activity
3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a compound belonging to the thienopyrimidine class, which has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2OS2, with a molecular weight of approximately 342.49 g/mol. The compound features a thieno[3,2-d]pyrimidine core with a sulfanyl group and an ethyl substituent, contributing to its unique chemical reactivity and biological profile.
Anticancer Properties
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer activity against various human cancer cell lines. For instance, compounds similar to this compound have shown effective inhibition of cell proliferation in cancer models.
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Inhibition of Cancer Cell Proliferation :
- Cell Lines Tested : Various human cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells.
- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 20 µM across different cell lines, indicating moderate potency compared to established chemotherapeutics .
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Mechanisms of Action :
- Apoptosis Induction : Research suggests that compounds in this class can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Studies have shown that these compounds can cause G1 or G2/M phase arrest in cancer cells, preventing further proliferation .
Antimicrobial Activity
In addition to anticancer properties, thienopyrimidine derivatives have exhibited antimicrobial activities against various bacterial and fungal strains.
- Bacterial Strains Tested : The compound has been evaluated against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.
- Minimum Inhibitory Concentration (MIC) : MIC values were reported in the range of 10–50 µg/mL for several strains, indicating potential as an antimicrobial agent .
Case Studies
Several case studies highlight the biological activity of thienopyrimidine derivatives:
- Study on Anticancer Activity : A recent study investigated a series of thienopyrimidine derivatives for their anticancer properties against multiple cell lines. The results showed that modifications on the benzyl group significantly affected the anticancer potency, with specific substitutions enhancing activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 8.5 | Apoptosis induction |
| Compound B | MCF-7 | 12.0 | Cell cycle arrest |
| Compound C | A549 | 15.0 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
